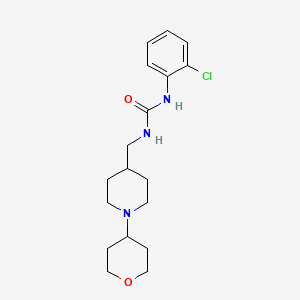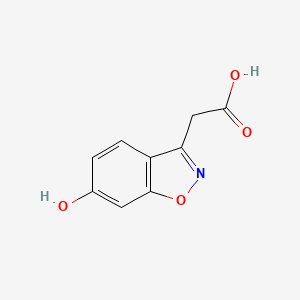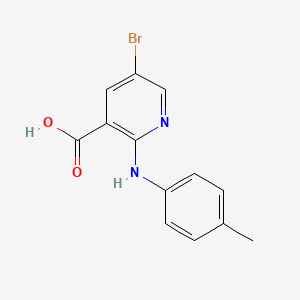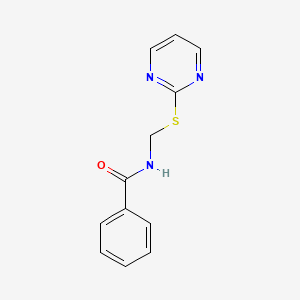
1-(2-chlorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic uses.
Applications De Recherche Scientifique
Occupational Exposure and Health Outcomes
- Exposure to Organophosphorous Insecticides : A study on Egyptian cotton field workers exposed to organophosphorous insecticides like chlorpyrifos and profenofos highlighted the significant increase in urinary metabolite levels during application periods, indicating a potential health risk due to exposure. The study emphasized the importance of educating workers to encourage the development and implementation of safer work practices and the use of personal protective equipment to reduce exposure (Singleton et al., 2015).
Environmental Contamination and Human Exposure
- Exposure to Pyrethroid and Organophosphate Pesticides : Research indicates significant exposure to pesticides in specific populations. For instance, a study in Northern California found that after the phase-out of organophosphates, there was an increased use of pyrethroids, as evidenced by urine sample analysis showing substantial pyrethroid metabolite and lower TCPy concentrations compared to the general U.S. population. This suggests a shift in residential pesticide use and a potential health concern related to increased pyrethroid exposure (Trunnelle et al., 2014).
Biomonitoring and Exposure Assessment
- Variability in Urinary Excretion of Pyrethroid Metabolites : A study focusing on the temporal variability of urinary metabolite concentrations suggested the need for multiple sampling to accurately assess exposure to synthetic pyrethroids, widely used non-persistent insecticides. It emphasized the importance of creatinine adjustment in epidemiological studies for reliable measurement and suggested that spot or multiple spot samples should be preferentially collected for the highest reliability of the measurement (Wielgomas, 2013).
Risk Assessment and Health Implications
- Assessment of Organophosphate and Pyrethroid Pesticides Exposure : Studies in different regions have demonstrated widespread chronic exposure to pesticides, particularly in children. The presence of metabolites in urine samples, differences in risks, and levels of exposure among urban, periurban, and rural children suggest that exposure to these chemicals is a significant concern for public health, warranting the development of policies on the regulation and use of these chemicals (Babina et al., 2012).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c19-16-3-1-2-4-17(16)21-18(23)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLREHLLWKBWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2649952.png)
![[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2649953.png)

![N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2649955.png)





![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)


